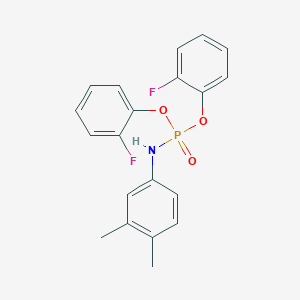![molecular formula C16H23ClN2O3S B1227161 4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide](/img/structure/B1227161.png)
4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide is a sulfonamide.
Scientific Research Applications
Phosphatidylinositol 3-kinase Inhibition
4-chloro-N-[(1S,2S)-2-(4-morpholinyl)cyclohexyl]benzenesulfonamide is related to broad-spectrum phosphatidylinositol 3-kinase inhibitors. These compounds have been evaluated for treating idiopathic pulmonary fibrosis and cough. In vitro data support their utility in these applications, with one derivative, GSK-2126458, undergoing a Phase I study for idiopathic pulmonary fibrosis (Norman, 2014).
Carbonic Anhydrase Inhibition
A series of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, similar to this compound, demonstrated efficiency as inhibitors against human carbonic anhydrase isoforms. These compounds showed high selectivity and potency, particularly against the tumor-associated isoforms hCA IX and XII, suggesting potential applications in anticancer research (Lolak et al., 2019).
Anticancer Activity
Novel tetrahydroquinoline derivatives bearing the benzenesulfonamide moiety, structurally related to this compound, have shown significant in vitro antitumor activity. Some of these compounds outperformed the reference drug Doxorubicin in terms of potency, highlighting their potential as antitumor agents (Alqasoumi et al., 2010).
Molecular Structure Analysis
Studies on molecular structures of compounds similar to this compound have contributed to understanding the chemical properties and potential applications of these molecules. For instance, analysis of the title compound in the gliquidone study revealed key intermolecular interactions that influence its stability and reactivity (Gelbrich et al., 2011).
Enzyme Inhibition and Bioimaging
Compounds structurally related to this compound have been synthesized and evaluated for enzyme inhibition, revealing substantial bioactivity. Additionally, bioimaging applications of these compounds have been explored, demonstrating their potential in biological imaging and diagnostics (Kausar et al., 2019).
properties
Molecular Formula |
C16H23ClN2O3S |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
4-chloro-N-[(1S,2S)-2-morpholin-4-ylcyclohexyl]benzenesulfonamide |
InChI |
InChI=1S/C16H23ClN2O3S/c17-13-5-7-14(8-6-13)23(20,21)18-15-3-1-2-4-16(15)19-9-11-22-12-10-19/h5-8,15-16,18H,1-4,9-12H2/t15-,16-/m0/s1 |
InChI Key |
AYQCZQKMGKDZPS-HOTGVXAUSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



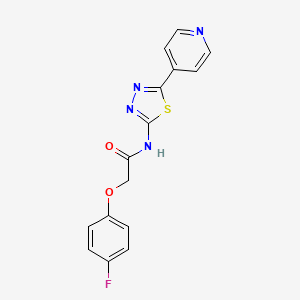
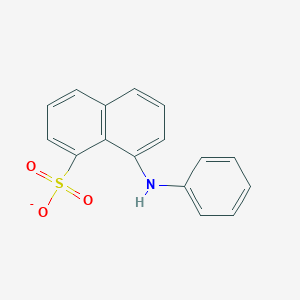
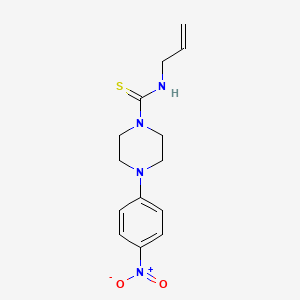
![4-fluoro-N-[3-[2-nitro-4-(trifluoromethyl)anilino]propyl]benzamide](/img/structure/B1227087.png)
![1-[1-(3-Chloro-4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B1227088.png)
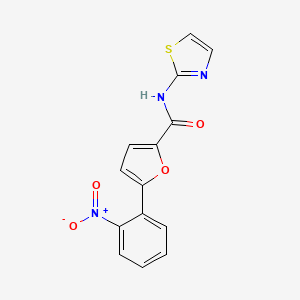
![2-[[(1-ethyl-2-benzimidazolyl)thio]methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1227091.png)
![3-chloro-5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B1227092.png)
![Benzoic acid [3,4-dihydroxy-5-(5-methyl-2,4-dioxo-1-pyrimidinyl)-2-oxolanyl]methyl ester](/img/structure/B1227093.png)
![N-(2-furanylmethyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1227095.png)
![1-(6-Methoxy-2,2,4-trimethyl-1-quinolinyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1227096.png)
![1-(1,3-Benzodioxol-5-yl)-3-[4-[(phenylmethyl)sulfamoyl]phenyl]urea](/img/structure/B1227098.png)
![N-(2-furanylmethyl)-2-imino-5-oxo-1-(2-phenylethyl)-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1227099.png)
